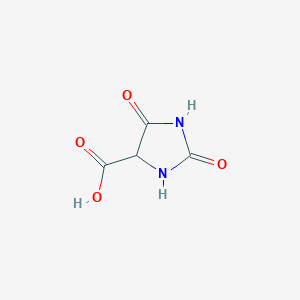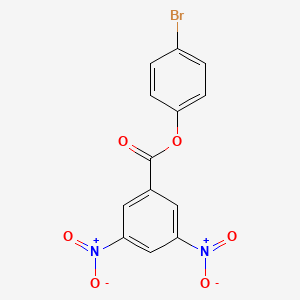
4-Bromophenyl 3,5-dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromophenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from 3,5-dinitrobenzoic acid and 4-bromophenol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both bromine and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with 4-bromophenol to yield the ester.
- Formation of 3,5-dinitrobenzoyl chloride:
- React 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Reaction conditions: Reflux in an inert solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
- Esterification:
- React the resulting 3,5-dinitrobenzoyl chloride with 4-bromophenol.
- Reaction conditions: Use a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of acyl chlorides are applicable. Industrial processes would likely involve large-scale reactors, efficient mixing, and temperature control to ensure high yields and purity.
化学反应分析
Types of Reactions: 4-Bromophenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
- Nucleophilic Substitution:
- The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles such as amines or thiols.
- Common reagents: Amines (e.g., aniline), thiols (e.g., thiophenol).
- Reduction:
- The nitro groups can be reduced to amino groups using reducing agents.
- Common reagents: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon), iron powder with hydrochloric acid.
- Oxidation:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
- Common reagents: Aqueous sodium hydroxide (NaOH) or acidic conditions.
- Nucleophilic Substitution:
- Products: Substituted phenyl derivatives (e.g., 4-aminophenyl 3,5-dinitrobenzoate).
- Reduction:
- Products: 4-Bromophenyl 3,5-diaminobenzoate.
- Oxidation:
- Products: 3,5-dinitrobenzoic acid and 4-bromophenol.
科学研究应用
4-Bromophenyl 3,5-dinitrobenzoate has several applications in scientific research:
- Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in studies involving nucleophilic substitution and reduction reactions.
- Biology:
- Investigated for its potential antimicrobial properties due to the presence of nitro groups.
- Used in biochemical assays to study enzyme interactions and inhibition.
- Medicine:
- Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
- Industry:
- Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 4-Bromophenyl 3,5-dinitrobenzoate depends on the specific application and reaction it undergoes. For example:
- Antimicrobial Activity:
- The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
- Enzyme Inhibition:
- The compound can interact with enzyme active sites, leading to inhibition of enzyme activity. The bromine and nitro groups may play a role in binding to the enzyme.
相似化合物的比较
4-Bromophenyl 3,5-dinitrobenzoate can be compared with other similar compounds, such as:
- Ethyl 3,5-dinitrobenzoate:
- Similar structure but with an ethyl group instead of a 4-bromophenyl group.
- Used in similar applications but may have different reactivity due to the absence of the bromine atom.
- Propyl 3,5-dinitrobenzoate:
- Similar structure but with a propyl group instead of a 4-bromophenyl group.
- Exhibits different biological activity profiles due to the variation in the alkyl side chain.
- Methyl 3,5-dinitrobenzoate:
- Similar structure but with a methyl group instead of a 4-bromophenyl group.
- Used in studies involving antifungal activity and enzyme inhibition.
属性
CAS 编号 |
5335-45-5 |
|---|---|
分子式 |
C13H7BrN2O6 |
分子量 |
367.11 g/mol |
IUPAC 名称 |
(4-bromophenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H7BrN2O6/c14-9-1-3-12(4-2-9)22-13(17)8-5-10(15(18)19)7-11(6-8)16(20)21/h1-7H |
InChI 键 |
HWYVBDNWSJZISD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

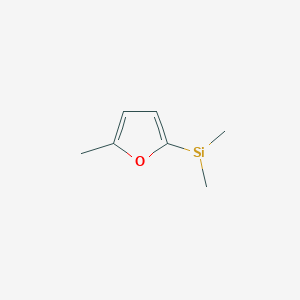
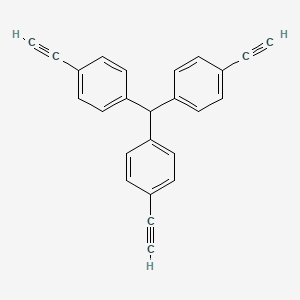
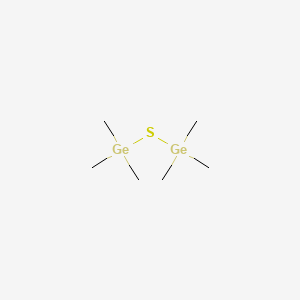
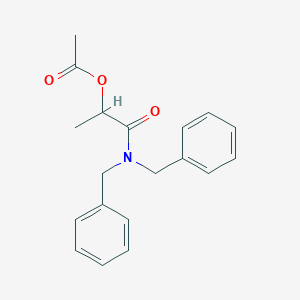

![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
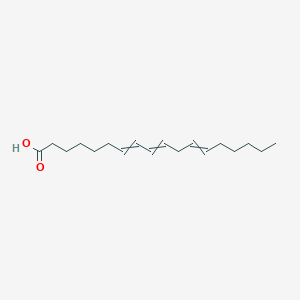

![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
